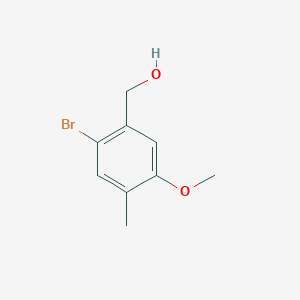![molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6](/img/structure/B1281110.png)
2,5-Bis[(trimethylsilyl)ethynyl]thiophene
Vue d'ensemble
Description
2,5-Bis(trimethylsilyl)ethynyl]thiophene is a compound of interest due to its potential applications in the field of materials science, particularly in the creation of electrochemical devices and polymers with extended π-conjugation. The presence of trimethylsilyl groups in the molecule is significant as they can act as protective groups during synthesis and can be removed to reveal reactive ethynyl groups for further chemical transformations .
Synthesis Analysis
The synthesis of 2,5-bis(trimethylsilyl)ethynyl]thiophene and its derivatives typically involves palladium-catalyzed coupling reactions. For instance, the reaction between 2,5-dibromothiophene and trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide leads to the formation of the desired bis(trimethylsilyl)ethynyl]thiophene . Additionally, the synthesis of related compounds, such as 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene, involves similar strategies, highlighting the versatility of the trimethylsilyl-protected diyne as a precursor for further complexation with metals .
Molecular Structure Analysis
The molecular structure of 2,5-bis(trimethylsilyl)ethynyl]thiophene derivatives has been elucidated using single-crystal X-ray diffraction techniques. These studies reveal that the oligothienyl group within the molecule is planar, and the trimethylsilyl-alkyne groups are essentially linear, which is conducive to the formation of extended π-conjugated systems . The planarity of the thiophene core is crucial for the electronic properties of the material.
Chemical Reactions Analysis
2,5-Bis(trimethylsilyl)ethynyl]thiophene undergoes various chemical reactions, including complexation with transition metals to form substituted ethynylcobalt complexes. These complexes can be further modified by desilylation reactions to remove the trimethylsilyl groups, revealing the ethynyl moiety for potential polymerization or other chemical transformations . The ability to form complexes with metals like cobalt and the subsequent desilylation highlights the compound's reactivity and utility in synthesizing novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(trimethylsilyl)ethynyl]thiophene and its derivatives are influenced by the presence of the trimethylsilyl groups and the extended π-conjugation. Electrochemical studies, such as cyclic and square-wave voltammetry, have been conducted to compare the electrochemical behavior of these complexes, which is essential for their potential application in electronic devices . The electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene has been shown to produce highly conducting films, indicating that the material can serve as a precursor for conducting polymers . Additionally, the photoluminescence properties of related materials, such as 2,5-bis(trimethylsilyl)thiophene-S,S-dioxide, have been studied, demonstrating high-efficiency blue fluorescence emission, which is significant for optoelectronic applications .
Applications De Recherche Scientifique
Luminescent Complex Synthesis
2,5-Bis[(trimethylsilyl)ethynyl]thiophene is used in synthesizing luminescent digold ethynyl complexes. These complexes exhibit ligand-centered π-π* interactions and are characterized by their linear two-coordinate geometry, ideal for Au(i) complexes. Their structural properties are significant due to the absence of Au...Au interactions and the presence of Au...S intermolecular interactions (Li et al., 2005).
Organic Synthesis and Organometallics
It serves as a precursor for various organic and organometallic syntheses. In one approach, its reaction with palladium-catalyzed coupling agents forms ethynylated thiophene derivatives and palladium-ethynylthiophene organometallic oligomers, used for creating diverse molecular structures (Altamura et al., 2001).
Optoelectronic Material Development
This compound is vital in developing optoelectronic materials. For instance, its use in synthesizing thiophene 1,1-dioxides allows for the tuning of their optoelectronic properties. The substituents used can significantly influence the reduction potential of these materials, making them suitable for various electronic applications (Tsai et al., 2013).
Electrochemical Applications
In the field of electrochemistry, 2,5-Bis[(trimethylsilyl)ethynyl]thiophene is used in the electrochemical preparation of polythiophene. The resulting films exhibit similar properties to those prepared from thiophene, with a distinct morphological difference observable under SEM, highlighting its utility in advanced material science (Masuda et al., 1992).
Photonic and Fluorescence Studies
It is also crucial in studying photonic and fluorescence properties. For example, its derivatives are explored for their high-efficiency blue fluorescence emission in the solid state, contributing significantly to the development of advanced luminescent materials (Tedesco et al., 2001).
Propriétés
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGDWBCCYLGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis[(trimethylsilyl)ethynyl]thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



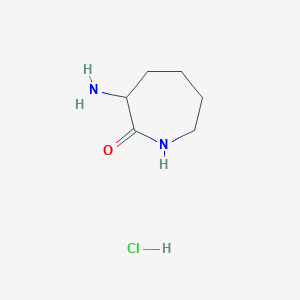
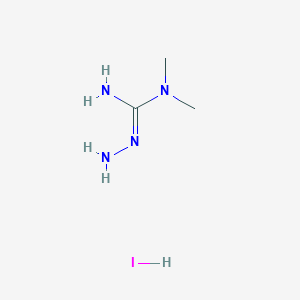
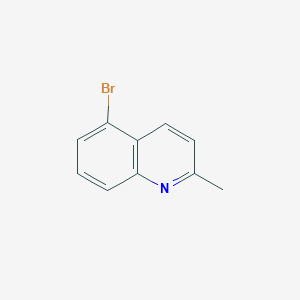
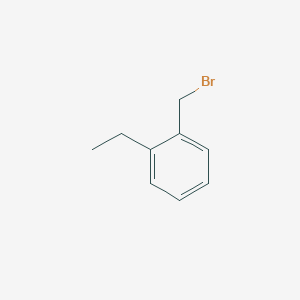
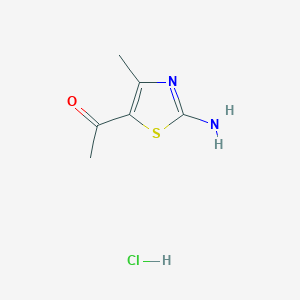
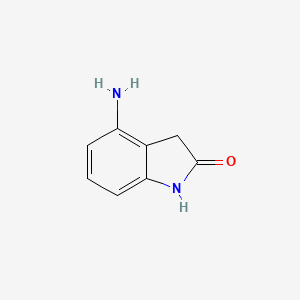
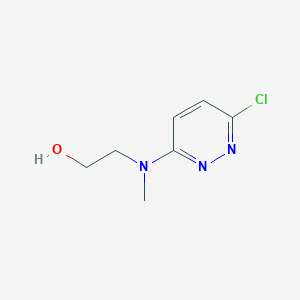
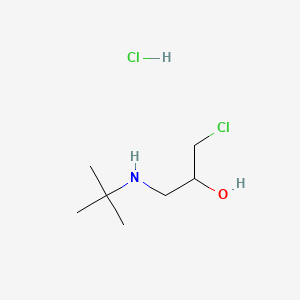
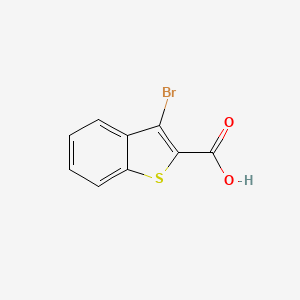

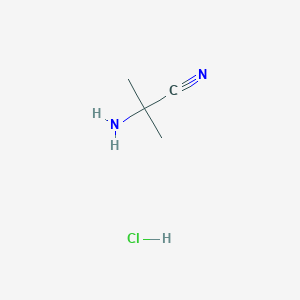
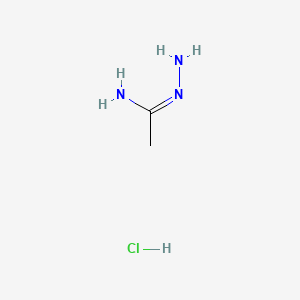
![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
